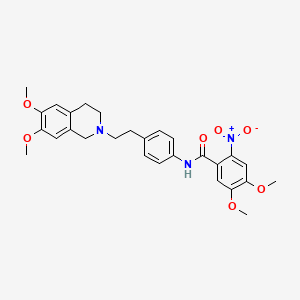

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

描述

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic small molecule characterized by a dihydroisoquinoline core linked to a nitro-substituted benzamide moiety via an ethylphenyl spacer. Its molecular formula is C₂₈H₃₁N₃O₇, with a molar mass of 521.57 g/mol (approximated from structural analogs in ). The compound features multiple methoxy groups at positions 6,7 (on the dihydroisoquinoline ring) and 4,5 (on the benzamide), along with a nitro group at position 2 of the benzamide. These substituents contribute to its physicochemical properties, including moderate solubility in dimethyl sulfoxide (DMSO) and methanol, and a melting point range of 85–90°C for closely related analogs .

The compound is structurally related to inhibitors of multidrug resistance (MDR) proteins, particularly P-glycoprotein (P-gp/ABCB1), as evidenced by its similarity to derivatives described in studies on MDR reversal agents .

属性

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O7/c1-35-24-13-19-10-12-30(17-20(19)14-25(24)36-2)11-9-18-5-7-21(8-6-18)29-28(32)22-15-26(37-3)27(38-4)16-23(22)31(33)34/h5-8,13-16H,9-12,17H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTAZMFFYFNCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Cyclization Using 3,4-Dimethoxyphenethylamine

The 6,7-dimethoxy-3,4-dihydroisoquinoline fragment is synthesized via a one-pot method starting from 3,4-dimethoxyphenethylamine. As described in Patent CN110845410A, this intermediate undergoes formylation with ethyl formate, followed by reaction with oxalyl chloride to form an acyl chloride intermediate. Cyclization is catalyzed by phosphotungstic acid, yielding the dihydroisoquinoline core. Key conditions include:

-

Formylation : Ethyl formate at 80°C for 6 hours.

-

Oxalyl chloride reaction : Conducted at 10–20°C for 2 hours.

-

Cyclization : Phosphotungstic acid initiates ring closure at ambient temperature, followed by methanol addition to precipitate the product.

This method achieves a yield >75% with >99% purity, avoiding hazardous reagents and simplifying purification.

Preparation of the 4,5-Dimethoxy-2-nitrobenzamide Moiety

Regioselective Nitration of Benzamide Derivatives

The 2-nitrobenzamide group is introduced via nitration. While direct nitration of benzamide derivatives risks para-substitution, electron-withdrawing methoxy groups at positions 4 and 5 direct nitration to the ortho position. A modified Hofmann rearrangement approach (as in the synthesis of 3-nitroaniline) is adapted here.

Catalytic Amidation Using Acid Chlorides

The nitrobenzamide is synthesized via acid chloride intermediates. Patent RU2103260C1 describes converting 4-nitrobenzoic acid to its acid chloride using thionyl chloride and dimethylformamide (DMF) at 100°C. For 4,5-dimethoxy-2-nitrobenzamide:

-

Chlorination : 4,5-Dimethoxy-2-nitrobenzoic acid reacts with thionyl chloride/DMF.

-

Ammonolysis : The acid chloride is treated with ammonia or an amine (e.g., 4-(2-aminoethyl)phenyl derivatives) in trichloroethylene at 50–60°C.

-

Catalytic system : Boric acid or tetrabutoxytitanium with polyethylene glycol (PEG-400) enhances yields to 88–97%.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling the dihydroisoquinoline ethylphenylamine with 4,5-dimethoxy-2-nitrobenzoyl chloride.

-

Reaction conditions : The benzoyl chloride is added to a solution of the amine in dichloromethane (DCM) with triethylamine as a base.

-

Catalysis : PEG-400 (0.00025–0.266 mol per mole substrate) improves solubility and reaction efficiency.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

-

Solvents : Trichloroethylene (for chlorination) and methanol (for crystallization) are preferred for their low toxicity and ease of removal.

-

Catalysts : Phosphotungstic acid (for cyclization) and PEG (for amidation) reduce side reactions and improve atom economy.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

科学研究应用

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

相似化合物的比较

Key Observations :

- The nitro group in Compound X distinguishes it from analogs like WK-X-34 (3,4-dimethoxybenzamide) and the amino-substituted derivative in .

- Elacridar (GF120918) and Zosuquidar (LY335979) incorporate larger aromatic systems (acridine, quinoline), which may improve membrane permeability but increase molecular weight (>600 g/mol vs. 521 g/mol for Compound X) .

Key Observations :

- Compound X’s nitrobenzamide group contrasts with the morpholinoethyl or pyrrolidinyl substituents in BChE inhibitors, underscoring how minor structural changes redirect activity toward distinct targets (P-gp vs. BChE) .

- Halogenation (e.g., bromo in Compound 11) is absent in Compound X but could influence metabolic stability and target selectivity .

生物活性

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes isoquinoline and nitrobenzamide moieties, which are known for various pharmacological properties. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃₈H₃₈N₄O₆

- Molecular Weight : 646.73 g/mol

- CAS Number : 206873-63-4

- Structural Features :

- Isoquinoline ring system

- Dimethoxy and nitro substituents

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Modulation : Interaction with serotonin receptors and other neurotransmitter systems.

- Enzyme Inhibition : Potential inhibition of phosphodiesterase enzymes and modulation of intracellular signaling pathways.

- Transporter Interaction : As a P-gp inhibitor, it may alter the pharmacokinetics of co-administered drugs.

Table 1: Summary of Biological Activities

Notable Research Studies

- P-glycoprotein Inhibition Study :

- Neuroactive Compound Evaluation :

- Inflammation Model Analysis :

常见问题

Q. What are the key structural features and physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a phenylethyl group to a 4,5-dimethoxy-2-nitrobenzamide moiety. Critical structural data includes:

- Molecular Formula : C₂₈H₃₃N₃O₅ (MW: 491.58 g/mol)

- Functional Groups : Methoxy, nitro, amide, and tetrahydroisoquinoline groups, which confer polarity and potential hydrogen-bonding interactions.

- SMILES :

COc1cc(N)c(OC)c(c1)C(=O)Nc2ccc(CCN3CCc4cc(OC)c(OC)cc4C3)cc2

These properties guide solubility testing (e.g., DMSO for in vitro assays) and chromatographic purification strategies (reverse-phase HPLC).

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : Multi-step synthesis typically involves:

Isoquinoline Core Formation : Cyclization of phenethylamine derivatives with formaldehyde under acidic conditions.

Amide Coupling : Use of coupling agents like EDCI/HOBt or DMAP to link the benzamide to the phenylethyl-isoquinoline intermediate .

Nitro Group Introduction : Electrophilic aromatic nitration at the ortho position of the benzamide, requiring controlled temperature (0–5°C) to avoid byproducts .

Key Table :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | HCHO, HCl, 80°C | 65–70 | Column Chromatography |

| 2 | EDCI/DMAP, DMF | 75–80 | Recrystallization |

| 3 | HNO₃/H₂SO₄, 0°C | 50–60 | HPLC |

Q. How can researchers validate the compound’s structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm methoxy (δ 3.7–3.9 ppm) and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 492.242 .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Apply Design of Experiments (DOE) principles:

- Variables : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .

Example: For amide coupling, a central composite design revealed that 1.2 equiv EDCI in DMF at 25°C maximizes yield (85%) while minimizing racemization.

Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and monitor via LC-MS.

- Key Issue : Nitro group reduction under biological conditions may generate inactive amines.

- Mitigation : Use deuterated solvents in NMR to track isotopic shifts during degradation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with:

- Varied methoxy positions (e.g., 5,6-dimethoxy isoquinoline).

- Replacement of the nitro group with cyano or trifluoromethyl .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What computational methods are effective for predicting metabolic stability?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate CYP450 metabolism sites.

- Docking Studies : Map nitrobenzamide interactions with liver microsomal enzymes (e.g., CYP3A4) to identify labile regions .

Q. How can contradictory bioactivity data across cell lines be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。